N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine
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Overview
Description
N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine is a complex organic compound that features a cyclopentanamine core linked to a triazole ring and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Oxolane Moiety: The oxolane group can be introduced via nucleophilic substitution reactions.
Formation of the Cyclopentanamine Core: This step may involve reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the oxolane or triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The oxolane and cyclopentanamine moieties may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(oxolan-2-yl)methyl]cyclopentanamine: Similar structure but with a different position of the oxolane moiety.
N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine: Contains a piperidine ring instead of a cyclopentanamine core.
Uniqueness
N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine is unique due to the presence of both a triazole ring and an oxolane moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C13H22N4O |
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Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]cyclopentanamine |
InChI |
InChI=1S/C13H22N4O/c1-2-4-12(3-1)14-7-13-9-17(16-15-13)8-11-5-6-18-10-11/h9,11-12,14H,1-8,10H2 |
InChI Key |
RGSQGBUWKCAPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CN(N=N2)CC3CCOC3 |
Origin of Product |
United States |
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